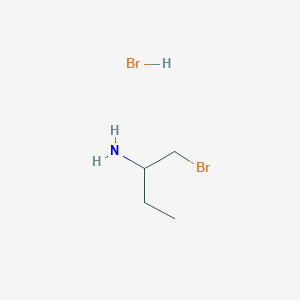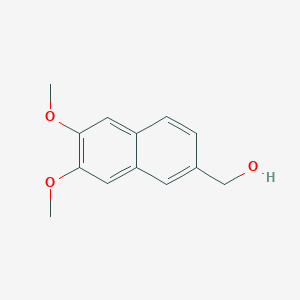
(6,7-Dimethoxynaphthalen-2-yl)methanol
Übersicht
Beschreibung
“(6,7-Dimethoxynaphthalen-2-yl)methanol” is a chemical compound with the formula C13H14O3 . It has a molecular weight of 218.25 g/mol and an exact mass of 218.094294304 g/mol . The compound is also known by several synonyms, including NSC137207, SCHEMBL5678180, DTXSID30300489, and ZINC1722926 .
Molecular Structure Analysis
The molecular structure of “this compound” includes 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 3 rotatable bonds . The compound has a topological polar surface area of 38.7 Ų and a complexity of 219 . The compound is canonicalized .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 111-112°C . The compound has a XLogP3 value of 2.2, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Xanthones and Related Products Synthesis : A study demonstrated the use of ceric ammonium nitrate to synthesize various compounds, including xanthenes and xanthones from related methanone compounds (Johnson et al., 2010).
- Antibacterial Activity : Another research synthesized 5,6-Dimethoxynaphthalene-2-carboxylic acid, derived from similar compounds, and found it to exhibit antibacterial activity against some pathogenic bacteria (Göksu & Uğuz, 2005).
- Anodic Oxidation : A study focused on the anodic oxidation of naphthalene and its derivatives, such as methoxynaphthalene, to create various dimethoxynaphthalene compounds (Bockmair & Fritz, 1976).
Crystallography and Molecular Interactions
- Hydrogen Bonding in Crystal Structures : Research on the crystal structure of compounds similar to (6,7-Dimethoxynaphthalen-2-yl)methanol revealed insights into hydrogen bonding and axial chirality, leading to stripe structures in crystals (Mohri et al., 2015).
Spectroscopic and Computational Studies
- Hydrogen Bonding Dynamics in Solutions : A time-dependent density functional theory study investigated the hydrogen-bonding dynamics of related compounds in methanol solutions, providing insights into the excited-state behavior of these molecules (Dong et al., 2011).
Novel Synthesis Methods
- Benzo[b]Phenanthridine and Chromenone Synthesis : A study presented new methods for synthesizing benzo[b]phenanthridine and chromenone motifs using related naphthylbenzyl compounds (Pradeep et al., 2016).
- Chelation-Controlled Synthesis : Research on chelation-controlled synthesis utilized similar compounds to create specific esters, demonstrating the potential for asymmetric synthesis (Jung et al., 2000)
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
(6,7-dimethoxynaphthalen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-15-12-6-10-4-3-9(8-14)5-11(10)7-13(12)16-2/h3-7,14H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZXZJRJQRDIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300489 | |
| Record name | (6,7-dimethoxynaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37707-79-2 | |
| Record name | NSC137207 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6,7-dimethoxynaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1655433.png)
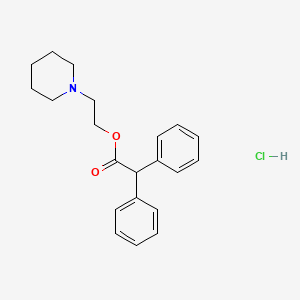

![1-[(Oxiran-2-yl)methyl]cyclohexan-1-ol](/img/structure/B1655441.png)
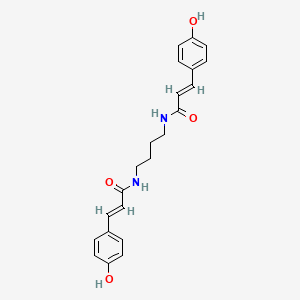


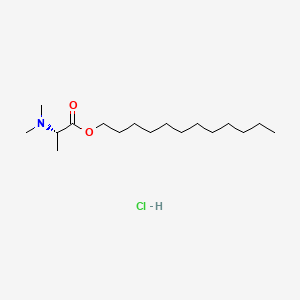
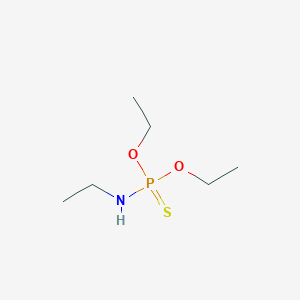
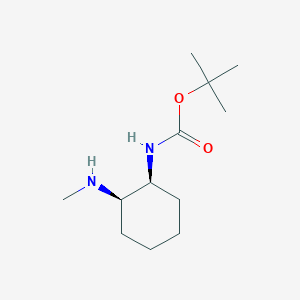
![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1655449.png)
